An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, exhibiting properties that are crucial for drug efficacy and safety. A thorough understanding of the physicochemical properties of this specific molecule is paramount for its potential development as a pharmaceutical candidate. This guide provides a comprehensive overview of its key physicochemical parameters, analytical methodologies for its characterization, and insights into the experimental considerations for its study.
While specific experimental data for N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide is not extensively available in public literature, this guide synthesizes information from closely related sulfonamide analogs to provide a robust predictive profile and a framework for its empirical investigation. The principles and protocols described herein are grounded in established analytical and physical chemistry and are widely applicable to the characterization of novel sulfonamide-based compounds.
Molecular Structure and Key Functional Groups
The chemical structure of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide features a central benzene ring substituted with a sulfonamide group, an ethyl group attached to the sulfonamide nitrogen, an isopropyl group, and a methoxy group. Each of these functional groups contributes to the overall physicochemical properties of the molecule, including its solubility, lipophilicity, and acid-base characteristics.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.
Table 1: Predicted Physicochemical Properties of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide
| Property | Predicted Value/Range | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₉NO₃S | Defines the elemental composition and molecular weight. |
| Molecular Weight | 257.35 g/mol | Influences diffusion, absorption, and distribution. |
| Melting Point (°C) | Estimated: 90 - 110 | Affects formulation, stability, and purity assessment. |
| pKa | Estimated: 9 - 10 | Governs the degree of ionization at physiological pH, impacting solubility and membrane permeability. |
| LogP (Octanol/Water) | Estimated: 2.5 - 3.5 | Indicates lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). |
| Aqueous Solubility | Predicted: Low to moderate | Crucial for dissolution and bioavailability. Varies with pH. |
Solubility
The aqueous solubility of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide is expected to be pH-dependent due to the acidic nature of the sulfonamide proton. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the sulfonamide will deprotonate to form a more soluble anion.
Lipophilicity (LogP)
The predicted LogP value suggests that N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide is a moderately lipophilic compound. This property is critical for its ability to cross biological membranes. The isopropyl and ethyl groups contribute significantly to its lipophilicity, while the sulfonamide and methoxy groups provide some degree of hydrophilicity.
Acid-Base Properties (pKa)
The sulfonamide proton is weakly acidic, with an estimated pKa in the range of 9-10. This means that at physiological pH (around 7.4), the compound will be predominantly in its neutral form. The pKa value is a critical parameter for designing appropriate formulation strategies and for understanding its behavior in different biological compartments.
Analytical Characterization
Robust analytical methods are essential for the purification, identification, and quantification of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of sulfonamides.[1][2] A C18 or C8 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (gradient) | A gradient elution allows for the separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be used to confirm the identity and purity of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide.[3][4][5]
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Aromatic protons: 6.5 - 7.7 ppm
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Methoxy protons (-OCH₃): ~3.9 ppm
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Ethyl protons (-NCH₂CH₃): Quartet at ~3.2 ppm and triplet at ~1.2 ppm
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Isopropyl protons (-CH(CH₃)₂): Septet at ~2.9 ppm and doublet at ~1.2 ppm
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Sulfonamide proton (-SO₂NH-): Broad singlet, chemical shift is concentration and solvent dependent.
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Aromatic carbons: 110 - 160 ppm
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Methoxy carbon (-OCH₃): ~56 ppm
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Ethyl carbons (-NCH₂CH₃): ~43 ppm and ~15 ppm
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Isopropyl carbons (-CH(CH₃)₂): ~34 ppm and ~24 ppm
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable ionization technique for this type of molecule. The expected molecular ion peak [M+H]⁺ would be at m/z 258.35.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the aqueous solubility of a compound.
Materials:
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N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide
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Phosphate buffers (pH 5.0, 7.4, and 9.0)
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Scintillation vials
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Orbital shaker
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Centrifuge
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HPLC system
Procedure:
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Add an excess amount of the compound to a scintillation vial containing a known volume of buffer.
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Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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After shaking, centrifuge the samples to pellet the undissolved solid.
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Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase.
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Analyze the diluted sample by a validated HPLC method to determine the concentration.
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The concentration of the saturated solution represents the aqueous solubility at that specific pH.
Protocol 2: Determination of LogP (Shake-Flask Method)
This protocol describes the determination of the octanol-water partition coefficient (LogP).
Materials:
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N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide
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n-Octanol (pre-saturated with water)
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Water (pre-saturated with n-octanol)
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Centrifuge tubes
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Vortex mixer
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Centrifuge
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HPLC system
Procedure:
-
Prepare a stock solution of the compound in either water or n-octanol.
-
Add a known volume of the stock solution to a centrifuge tube containing a known volume of the other solvent (e.g., 1:1 ratio of octanol to water).
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Vortex the mixture vigorously for several minutes to ensure thorough mixing.
-
Allow the phases to separate by gravity or by centrifugation.
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Carefully sample both the aqueous and octanol layers.
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Analyze the concentration of the compound in each phase by a validated HPLC method.
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Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, purification, and physicochemical characterization of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide.
Relationship between pH, pKa, and Solubility
Caption: The relationship between pH, pKa, and the resulting aqueous solubility of an acidic sulfonamide.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide. While specific experimental data for this compound is limited, the provided predictions, based on analogous structures, and the detailed experimental protocols offer a solid foundation for its empirical investigation. A thorough characterization of these properties is a critical step in the drug discovery and development process, enabling informed decisions regarding formulation, delivery, and further preclinical and clinical studies.
References
- Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- MDPI. (2022, March 21).
- Verlag der Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
- YAKHAK HOEJI. (1984, October 30). Determination of Sulfonamides by NMR Spectroscopy.
- Rsc.org. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
